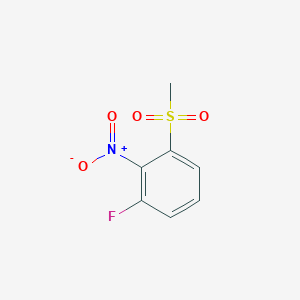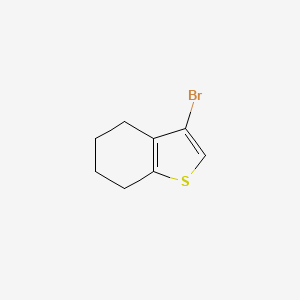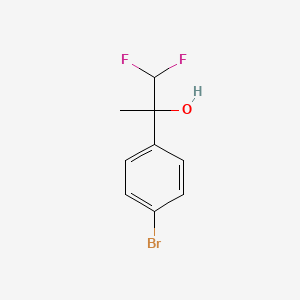
2-(4-Bromophenyl)-1,1-difluoropropan-2-ol
描述
The compound “2-(4-Bromophenyl)-1,1-difluoropropan-2-ol” is likely to be an organic compound containing a bromophenyl group, a difluoropropanol group, and a hydroxyl group. The presence of these functional groups suggests that it could participate in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by methods such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of the bromophenyl and hydroxyl groups .科学研究应用
Scientific Field
- Employing catalysts and specific reagents for each step under controlled conditions. Results Summary: The resulting pyrazinoisoquinoline derivatives exhibit promising biological activity and could serve as lead compounds for drug development .
Antimicrobial and Antiproliferative Agents
Scientific Field
- Using assays like turbidimetric method and Sulforhodamine B (SRB) assay for evaluation. Results Summary: Some derivatives showed significant activity against microbial species and breast cancer cell lines, indicating potential as therapeutic agents .
Synthesis of Alkyl Arylamino Sulfides
Scientific Field
- Optimizing reaction conditions for maximum yield. Results Summary: The synthesis pathway is efficient, yielding sulfides that can be further explored for their utility in different sectors .
Molecular Modelling
Scientific Field
- Analyzing binding modes and affinities. Results Summary: The modelling provides insights into the compound’s potential as a lead for drug design, with some derivatives showing good docking scores .
Synthesis of Single-Molecule Diodes
Scientific Field
- Fine-tuning the synthetic route for different substitutions. Results Summary: The strategy leads to fluorine-containing derivatives suitable for use in molecular diodes .
Development of Anticancer Drugs
Scientific Field
- Employing cell viability assays to determine efficacy. Results Summary: Certain derivatives have shown promising results in preclinical studies, warranting further investigation into their potential as anticancer drugs .
Antimicrobial and Anticancer Drug Resistance
Scientific Field
- Utilizing assays like turbidimetric method and SRB assay. Results Summary: Some derivatives displayed promising activity against resistant microbial species and breast cancer cell lines, suggesting potential in overcoming drug resistance .
Neurotoxicity Studies in Aquatic Organisms
Scientific Field
- Monitoring behavioral changes and swimming potential. Results Summary: The study provides insights into the neurotoxic potentials of these derivatives, which is crucial for environmental risk assessments .
Development of Deep-Blue Emitters
Scientific Field
- Evaluating photophysical properties in dichloromethane. Results Summary: The resulting compounds exhibit absorption bands suitable for deep-blue emission, indicating their potential use in electronic devices .
Synthesis of Indole Derivatives
Scientific Field
- Utilizing catalysts to facilitate the formation of the indole ring. Results Summary: Indole derivatives synthesized from this compound exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Aggregation-Induced Emission (AIE) Materials
Scientific Field
安全和危害
属性
IUPAC Name |
2-(4-bromophenyl)-1,1-difluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-9(13,8(11)12)6-2-4-7(10)5-3-6/h2-5,8,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHGHWIMGNZPFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)(C(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001229116 | |
| Record name | 4-Bromo-α-(difluoromethyl)-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001229116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1,1-difluoropropan-2-ol | |
CAS RN |
887781-90-0 | |
| Record name | 4-Bromo-α-(difluoromethyl)-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887781-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-α-(difluoromethyl)-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001229116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


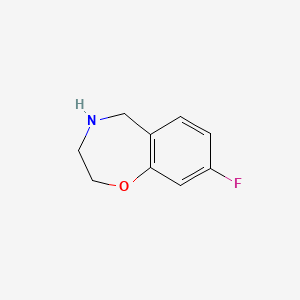
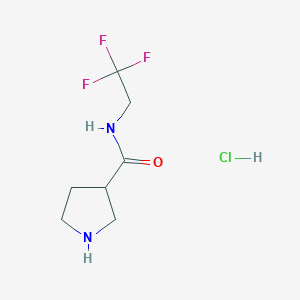
![2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline](/img/structure/B1375435.png)
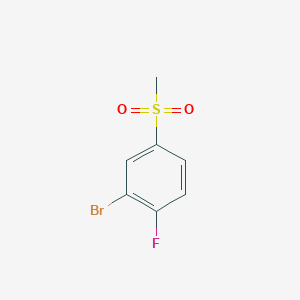
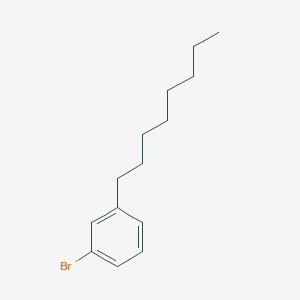
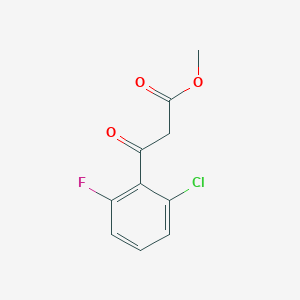
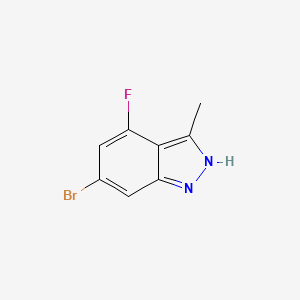
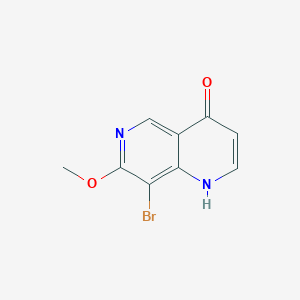
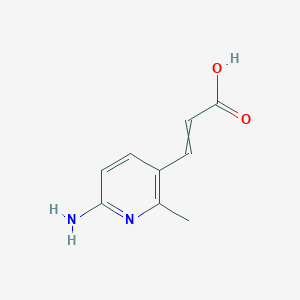
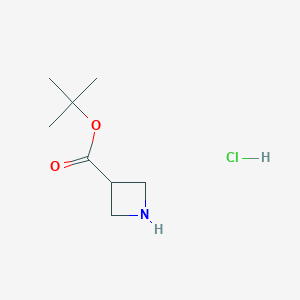
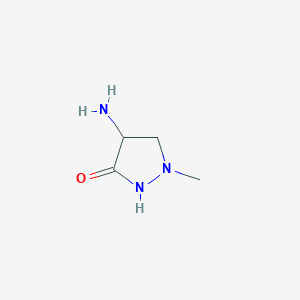
![1H-Benzimidazole-5-carboxylic acid, 2-amino-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester](/img/structure/B1375451.png)
